Acidity Modulation: pKa Shift of +0.55 Compared to 3,5-Dinitrobenzoic Acid
The amino group in 2‑amino‑3,5‑dinitrobenzoic acid donates electron density into the aromatic ring, partially counteracting the electron‑withdrawing effect of the two nitro substituents. This results in a predicted pKa of 3.37 ± 0.10, which is 0.55 units higher (less acidic) than the measured pKa of 3,5‑dinitrobenzoic acid (2.82) [1]. For researchers who require a weaker carboxylic acid in the dinitrobenzoic acid family—for instance, to tune solubility or to avoid premature deprotonation in a synthetic sequence—this shift is decisive.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.37 ± 0.10 (predicted) |
| Comparator Or Baseline | 3,5‑Dinitrobenzoic acid: pKa = 2.82 (experimental) |
| Quantified Difference | ΔpKa = +0.55 (target less acidic) |
| Conditions | Aqueous solution, 25 °C (predicted vs. literature experimental) |
Why This Matters
A half‑unit difference in pKa alters the degree of ionisation at physiological or process pH, directly impacting solubility, membrane permeability, and the choice of coupling conditions in amide/ester formation.
- [1] Wikipedia. 3,5‑Dinitrobenzoic acid – pKa. https://en.wikipedia.org/wiki/3,5-Dinitrobenzoic_acid View Source
